Glass Transition Temperature (Tg) of FFDA‑Based Polyimide Films Compared to FDA‑Based and TFMB‑Based Polyimides
In a head‑to‑head comparison using 2,3,3′,4′-biphenyltetracarboxylic dianhydride (a‑BPDA) as the common dianhydride, polyimide films derived from FFDA (PI‑FFDA) and its non‑fluorinated analog FDA (PI‑FDA) exhibited nearly identical glass transition temperatures (Tg) of approximately 425 °C [1]. Both PI‑FFDA and PI‑FDA Tg values were markedly higher than that of the trifluoromethyl‑substituted diamine TFMB (PI‑TFMB) [1]. This demonstrates that the cardo fluorene core—not the fluorine substituents—dictates the exceptional Tg, while the fluorine atoms confer additional functional benefits without compromising thermal performance.
| Evidence Dimension | Glass transition temperature (Tg) |
|---|---|
| Target Compound Data | PI‑FFDA film Tg ≈ 425 °C |
| Comparator Or Baseline | PI‑FDA film Tg ≈ 425 °C; PI‑TFMB film Tg (value not explicitly stated, but reported as 'much lower' than 425 °C) |
| Quantified Difference | PI‑FFDA vs. PI‑FDA: ΔTg ≈ 0 °C (equivalent thermal stability); PI‑FFDA vs. PI‑TFMB: ΔTg > 0 °C (PI‑FFDA superior) |
| Conditions | Polyimide films synthesized from a‑BPDA dianhydride; Tg measured by differential scanning calorimetry (DSC) [1] |
Why This Matters
Procurement of FFDA ensures that the resulting polyimide retains the same ultra‑high Tg as the benchmark FDA, a prerequisite for high‑temperature flexible substrates, while simultaneously enabling improved optical and dielectric properties that FDA alone cannot provide.
- [1] Song, G.; Chen, C. Colorless, heat resistant polyimide films derived from 2,3,3′,4′-biphenyltetracarboxylic dianhydride. IOP Conf. Ser.: Mater. Sci. Eng. 2020, 733, 012035. https://doi.org/10.1088/1757-899X/733/1/012035 View Source
